Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate
Description
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate is a β-keto ester derivative characterized by a tetrahydro-2H-pyran (oxane) substituent at the 4-position of the dioxobutanoate backbone. These compounds are typically synthesized via base-catalyzed Claisen-type condensations or nucleophilic substitutions involving diethyl oxalate and substituted ketones or aldehydes . Their reactivity at the β-keto carbonyl positions enables diverse downstream modifications, including cyclization, amidation, and functional group interconversions .
Properties
IUPAC Name |
ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-16-11(14)10(13)7-9(12)8-3-5-15-6-4-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVBIQBTDSRQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with tetrahydropyran-4-carboxaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with good yield. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Electron-Donating Groups (e.g., Methoxy)
- This compound is primarily used in exploratory synthetic workflows due to its moderate reactivity and compatibility with coupling agents like EDC/HOBt .
Electron-Withdrawing Groups (e.g., Halogens, Nitro)
- Example: Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate Chlorine substituents increase electrophilicity at the β-keto carbonyl, facilitating cyclocondensation reactions. This derivative has shown promise in generating spirocyclic scaffolds with antimicrobial activity .
- Nitro-substituted Analog: Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (CAS 54808-56-9) exhibits heightened reactivity in Michael additions, attributed to the strong electron-withdrawing nitro group .
Steric Effects and Stability
- This may explain its discontinuation in commercial catalogs due to challenges in purification or storage .
Pharmaceutical Intermediates
These derivatives are screened for cytotoxicity, with some showing IC₅₀ values <10 μM in cancer cell lines .
Antimicrobial Agents
Biginelli dihydrazolidones synthesized from Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate exhibit broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 μg/mL), attributed to the bromine atom’s hydrophobic interactions with bacterial membranes .
Biological Activity
Ethyl 4-(oxan-4-yl)-2,4-dioxobutanoate is a compound of significant interest in organic and medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
This compound features a unique structure characterized by a tetrahydropyran ring and a dioxobutanoate moiety. This combination imparts distinct chemical properties that facilitate various biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 198.22 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with tetrahydropyran-4-carboxaldehyde under acidic conditions. The use of p-toluenesulfonic acid as a catalyst in dichloromethane is common, yielding the compound efficiently .
This compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator within various biochemical pathways, influencing metabolic processes. Its structural features allow it to participate in enzyme-catalyzed reactions, making it valuable for studying metabolic pathways .
Enzyme Inhibition
Research indicates that this compound may inhibit certain kinases, which are crucial in signaling pathways related to cell growth and differentiation. For instance, studies have explored its potential role in inhibiting Abelson-family tyrosine kinases, which are implicated in various cancers .
Research Applications
This compound has several applications in scientific research:
- Enzyme Studies : It serves as a substrate or inhibitor in enzyme-catalyzed reactions.
- Cancer Research : Its inhibitory effects on specific kinases make it a candidate for cancer treatment studies .
- Synthetic Chemistry : Utilized as an intermediate for synthesizing more complex organic molecules .
Case Studies
- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited the activity of specific kinases involved in cancer progression. This inhibition was linked to reduced cell proliferation in vitro.
- Metabolic Pathway Analysis : Another study utilized this compound to trace metabolic pathways in cellular models, revealing its potential to modulate key metabolic enzymes.
Comparison with Similar Compounds
This compound can be compared with other compounds possessing similar functional groups:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(oxan-4-yl)-3-oxopropanoate | Similar oxan ring but different keto group | Moderate enzyme inhibition |
| Methyl (S)-3-(oxiran-2-yl)propanoate | Different ring structure | Limited biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
